molecular formula C28H42O6 B13800974 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate CAS No. 6678-15-5

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate

Cat. No.: B13800974
CAS No.: 6678-15-5
M. Wt: 474.6 g/mol
InChI Key: QITCVLFQEFWECI-SLPNHVECSA-N
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate is a synthetic derivative of hydrocortisone, a corticosteroid hormone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate typically involves the esterification of hydrocortisone with heptanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Used in the treatment of inflammatory and autoimmune diseases, as well as in hormone replacement therapy.

    Industry: Employed in the formulation of pharmaceuticals and cosmetics.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-heptanoate is unique due to its specific esterification, which enhances its lipophilicity and prolongs its duration of action compared to its parent compound, hydrocortisone .

Properties

CAS No.

6678-15-5

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate

InChI

InChI=1S/C28H42O6/c1-4-5-6-7-8-24(32)34-17-23(31)28(33)14-12-21-20-10-9-18-15-19(29)11-13-26(18,2)25(20)22(30)16-27(21,28)3/h15,20-22,25,30,33H,4-14,16-17H2,1-3H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1

InChI Key

QITCVLFQEFWECI-SLPNHVECSA-N

Isomeric SMILES

CCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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